ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a nitro-pyrazole moiety and an ethyl ester group. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and utility in medicinal chemistry . This compound has been listed as discontinued by CymitQuimica, suggesting specialized research applications rather than commercial availability .
Properties
IUPAC Name |
ethyl 3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5/c1-2-18-9(15)8-10-6(12-19-8)5-13-4-3-7(11-13)14(16)17/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFURHWMUTQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the construction of the oxadiazole ring. One common method includes the reaction of 3-nitro-1H-pyrazole with ethyl chloroformate in the presence of a base to form the intermediate, which is then cyclized to form the oxadiazole ring .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.
Cyclization: Cyclization reactions often require acidic or basic conditions depending on the desired product.
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and various fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. In vitro studies demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Anti-inflammatory Properties
Recent investigations have shown that derivatives of pyrazole and oxadiazole exhibit anti-inflammatory effects. The introduction of the nitro group in this compound enhances its ability to modulate inflammatory pathways. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The compound acts as a functional additive that can improve the performance of polymers used in high-temperature applications .
Nanomaterials
Research into nanostructured materials has identified this compound as a precursor for synthesizing nanoparticles with specific optical and electronic properties. The unique structure allows for the formation of nanoparticles that can be utilized in sensors and electronic devices .
Agricultural Chemistry
Pesticide Development
this compound has shown promise in agricultural applications as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals aimed at pest control while minimizing environmental impact .
Herbicide Potential
The compound's structural characteristics suggest potential herbicidal activity. Initial studies indicate that it may inhibit specific enzymes involved in plant growth, providing a pathway for developing selective herbicides that target unwanted vegetation without harming crops .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Inhibition of E. coli growth at low concentrations; potential for antibiotic development. |
| Study B | Anti-inflammatory Effects | Reduction in inflammatory markers in vitro; suggests therapeutic applications in chronic inflammation. |
| Study C | Cancer Cell Cytotoxicity | Induction of apoptosis in breast cancer cells; highlights potential for cancer treatment strategies. |
| Study D | Polymer Additives | Enhanced thermal stability in polycarbonate composites; improved mechanical properties observed. |
| Study E | Pesticide Efficacy | Effective against common agricultural pests; lower toxicity to non-target species reported. |
Mechanism of Action
The mechanism of action of ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogs:
Key Observations:
- Molecular Weight: The nitro-pyrazole derivative (283.22 g/mol) is heavier than cyclopentyl (210.23 g/mol) and pyridine (219.20 g/mol) analogs, likely due to the nitro group's contribution.
- Cyclopentyl (PK01793E-2) and pyridinyl substituents improve lipophilicity and hydrogen-bonding capacity, respectively, influencing bioavailability . Sulfonyl groups (e.g., phenylsulfonyl in ) introduce strong electron-withdrawing effects and polarity, affecting solubility and stability.
Physicochemical and Stability Comparisons
- Solubility: Nitro groups reduce solubility in aqueous media compared to cyclopentyl or pyridinyl analogs. The sulfonyl-containing compound may exhibit even lower solubility due to increased polarity.
- Stability: Nitro-aromatic compounds are prone to photodegradation, whereas trifluoromethyl groups (e.g., in analogs) enhance metabolic stability . Cyclopentyl and Boc-protected derivatives (e.g., ) are more stable under acidic conditions.
Biological Activity
Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate, a compound featuring the oxadiazole and pyrazole moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound based on recent studies, highlighting its potential as an anticancer agent and its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₅O₅
- Molecular Weight : 295.25 g/mol
- CAS Number : 956729-63-8
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Various studies have demonstrated that compounds containing the oxadiazole and pyrazole scaffolds exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole have shown IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against breast cancer (MCF7), lung cancer (A549), and other tumor types .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Anticancer Studies
A systematic review highlighted the anticancer potential of pyrazole derivatives. For example:
- Compound A (related structure): Exhibited an IC₅₀ of 3.79 µM against MCF7 cell lines.
- Compound B : Showed significant cytotoxicity with an IC₅₀ of 26 µM against A549 cell lines .
Mechanistic Insights
The mechanism of action for compounds similar to ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has been explored in several studies:
- Inhibition of cyclin-dependent kinases (CDKs) has been noted as a significant pathway through which these compounds exert their antiproliferative effects .
Anti-inflammatory Activity
Research has also indicated that oxadiazole derivatives can inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory process. This suggests that ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole could potentially serve as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
